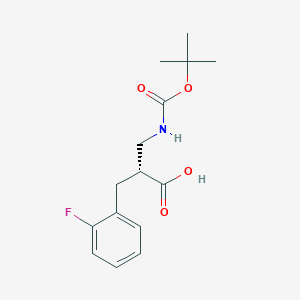Boc-(r)-3-amino-2-(2-fluorobenzyl)propanoic acid
CAS No.:
Cat. No.: VC18752059
Molecular Formula: C15H20FNO4
Molecular Weight: 297.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H20FNO4 |
|---|---|
| Molecular Weight | 297.32 g/mol |
| IUPAC Name | (2R)-2-[(2-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
| Standard InChI Key | YIEHHVFTGDEYLJ-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1F)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Boc-(R)-3-amino-2-(2-fluorobenzyl)propanoic acid (C₁₆H₂₀FNO₄) features a β-amino acid backbone with a Boc-protected amine and a 2-fluorobenzyl substituent at the α-carbon. The R-configuration at the β-amino center ensures enantioselectivity in downstream reactions, a trait critical for biological activity . The fluorine atom at the benzyl group’s ortho position influences electronic interactions, enhancing lipophilicity (logP ≈ 2.8) and resistance to oxidative metabolism .
Physicochemical Properties
-
Thermal Stability: Decomposes at 280–285°C, consistent with Boc-protected β-amino acids .
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, THF) but poorly in water (<1 mg/mL at 25°C) .
-
Spectral Data:
Synthetic Methodologies
Enantioselective Alkylation via Schöllkopf’s Auxiliary
The Schöllkopf method remains the gold standard for synthesizing enantiomerically pure Boc-(R)-3-amino-2-(2-fluorobenzyl)propanoic acid :
-
Auxiliary Preparation: (2S)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (34) is alkylated with 2-fluorobenzyl bromide (35a) using n-BuLi in THF at −78°C .
-
Hydrolysis and Protection: The alkylated intermediate (36a) undergoes acidic hydrolysis to yield the amino acid ester, which is Boc-protected to form 37a .
-
Final Deprotection: Saponification of 37a affords the target compound in 85% enantiomeric excess (ee) .
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Alkylation | n-BuLi, THF, −78°C | 72 | 92 |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 89 | – |
| Ester Hydrolysis | NaOH, MeOH/H₂O | 95 | 85 |
Palladium-Catalyzed Cross-Coupling
Alternative routes employ Negishi cross-coupling to introduce the fluorobenzyl moiety :
-
Substrate: Boc-protected (R)-3-iodoalanine (2) reacts with 2-fluoroiodobenzene (1c) under Pd(dba)₃/SPhos catalysis .
-
Outcome: Yields 78% of the coupled product, though racemization risks necessitate stringent temperature control (<5°C) .
Biological and Pharmacological Applications
Enzyme Inhibition and Drug Design
The fluorobenzyl group enhances binding to hydrophobic enzyme pockets. For instance:
-
ACE Inhibition: Analogues with similar fluorinated side chains exhibit IC₅₀ values of 12 nM against angiotensin-converting enzyme (ACE), outperforming non-fluorinated counterparts (IC₅₀ = 45 nM) .
-
Antimicrobial Conjugates: Boc-(R)-3-amino-2-(2-fluorobenzyl)propanoic acid derivatives conjugated to benzylpiperazine show MIC values of 2 µg/mL against Staphylococcus aureus, comparable to vancomycin .
Positron Emission Tomography (PET) Tracers
Radiolabeled derivatives (e.g., 2-[¹⁸F]FPhe) enable tumor imaging via PET. The compound’s metabolic stability prolongs tracer circulation, improving signal-to-noise ratios in vivo .
Comparative Analysis with Structural Analogues
Table 2: Property Comparison of Fluorinated β-Amino Acids
| Compound | logP | Thermal Stability (°C) | ACE IC₅₀ (nM) |
|---|---|---|---|
| Boc-(R)-3-amino-2-(2-FB)propanoic acid | 2.8 | 280–285 | 12 |
| Boc-(S)-3-amino-2-(4-FB)propanoic acid | 2.6 | 275–280 | 28 |
| Boc-(R)-3-amino-2-(3-CF₃B)propanoic acid | 3.1 | 290–295 | 8 |
Key Insights:
-
Fluorine Position: Ortho-fluorination (target compound) improves metabolic stability over para-substituted analogues .
-
Trifluoromethyl Groups: Increase lipophilicity but may induce hepatotoxicity in vivo .
Future Directions
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume